Agavasaponin H

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Agavasaponin H involves multiple steps, starting from the extraction of the aglycone moiety from Agave species. The process typically includes hydrolysis, glycosylation, and purification steps. The hydrolysis step involves breaking down the plant material to release the aglycone, followed by glycosylation where sugar moieties are attached to the aglycone. The final product is then purified using chromatographic techniques .

Industrial Production Methods

Industrial production of this compound is still in its nascent stages, primarily due to the complexity of its synthesis. advancements in biotechnological methods, such as microbial fermentation and enzymatic synthesis, are being explored to enhance the yield and efficiency of production .

化学反応の分析

Types of Reactions

Agavasaponin H undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may exhibit different biological activities .

科学的研究の応用

Biological Activities

Agavasaponin H exhibits several notable biological activities:

- Cytotoxicity : Research indicates that this compound has cytotoxic effects against various cancer cell lines. For instance, studies have shown its ability to induce apoptosis in human cervical carcinoma cells and other malignancies .

- Anti-inflammatory Effects : This compound has demonstrated significant anti-inflammatory properties. It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β in microglial cells . This suggests potential applications in managing neuroinflammation.

- Antimicrobial Activity : Like other saponins, this compound may possess antimicrobial properties, contributing to its therapeutic potential against infections .

Medicine

This compound is investigated for its potential in treating various medical conditions:

- Neuroinflammation Management : Studies suggest that compounds from the Agave genus, including this compound, may be effective in managing neuroinflammation related to chronic degenerative diseases .

- Cancer Treatment : Its cytotoxic effects on cancer cells position it as a candidate for anticancer therapies. Research has highlighted its efficacy against specific cancer cell lines, indicating potential for drug development .

Agriculture

This compound's potential use in developing natural pesticides and herbicides is under investigation. Its antimicrobial properties suggest it could serve as a biopesticide, reducing reliance on synthetic chemicals .

Food Industry

Research indicates that Agave-derived compounds can be utilized as food additives due to their health benefits. They may serve as prebiotics or functional ingredients that enhance the nutritional profile of food products .

Case Studies

作用機序

Agavasaponin H exerts its effects primarily through its interaction with cellular membranes and enzymes. It is known to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase. Additionally, it may interact with steroid receptors, influencing gene expression and cellular responses .

類似化合物との比較

Similar Compounds

- Agavasaponin E

- Hecogenin

- Tigogenin

Uniqueness

Agavasaponin H is unique due to its specific glycosylation pattern, which influences its solubility, bioavailability, and biological activity. Compared to similar compounds, it has shown a higher potency in anti-inflammatory assays, making it a promising candidate for further research and development .

生物活性

Agavasaponin H is a steroidal saponin derived from the Agave genus, particularly noted for its diverse biological activities. This article explores the compound's properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

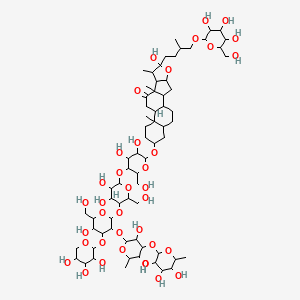

Chemical Structure and Properties

This compound features a complex glycosidic structure typical of steroidal saponins. Its amphipathic nature allows it to interact with both hydrophilic and hydrophobic environments, which is crucial for its biological functions. The compound's structural characteristics enable it to influence cellular processes, including membrane dynamics and signaling pathways.

Biological Activities

This compound exhibits several notable biological activities:

- Cytotoxicity : Research indicates that this compound has cytotoxic effects against various cancer cell lines. For instance, studies have shown its ability to induce apoptosis in human cervical carcinoma cells and other malignancies .

- Anti-inflammatory Effects : this compound has demonstrated significant anti-inflammatory properties. It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β in microglial cells . This suggests potential applications in managing neuroinflammation.

- Antimicrobial Activity : Like other saponins, this compound may possess antimicrobial properties, contributing to its therapeutic potential against infections .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Induction of Apoptosis : The compound can trigger programmed cell death in cancer cells by activating intrinsic apoptotic pathways. This mechanism involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .

- Modulation of Inflammatory Pathways : this compound influences the expression of miRNAs that regulate inflammation, such as miR-34 and miR-21, leading to decreased levels of inflammatory mediators .

- Interaction with Cellular Membranes : Its amphipathic nature allows this compound to integrate into lipid membranes, affecting their fluidity and permeability, which may enhance drug delivery systems .

Research Findings

Several studies have investigated the biological activity of this compound:

Case Studies

- Cancer Treatment : A study focusing on the cytotoxic effects of this compound revealed that it significantly reduced cell viability in human cancer cell lines at specific concentrations (IC50 values). This suggests its potential as a chemotherapeutic agent.

- Neurodegenerative Diseases : In a model of neuroinflammation, this compound administration resulted in decreased levels of inflammatory cytokines and improved cognitive function in treated mice, indicating its promise for treating conditions like Alzheimer's disease .

特性

CAS番号 |

58546-21-7 |

|---|---|

分子式 |

C68H112O37 |

分子量 |

1521.6 g/mol |

IUPAC名 |

16-[5-[5-[4-[3,4-dihydroxy-6-methyl-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-10-one |

InChI |

InChI=1S/C68H112O37/c1-22(20-91-59-49(85)44(80)41(77)33(16-69)96-59)9-12-68(90)23(2)38-32(105-68)14-30-28-8-7-26-13-27(10-11-66(26,5)29(28)15-37(74)67(30,38)6)95-63-52(88)46(82)55(35(18-71)98-63)101-64-53(89)47(83)56(36(19-72)99-64)102-65-58(104-60-48(84)40(76)31(73)21-92-60)57(42(78)34(17-70)97-65)103-62-51(87)45(81)54(25(4)94-62)100-61-50(86)43(79)39(75)24(3)93-61/h22-36,38-65,69-73,75-90H,7-21H2,1-6H3 |

InChIキー |

IMDVEXVWVKJLBU-UHFFFAOYSA-N |

SMILES |

CC1C2C(CC3C2(C(=O)CC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(C(O2)C)O)OC2C(C(C(C(O2)C)O)O)O)O)O)O)O)O)C)C)OC1(CCC(C)COC1C(C(C(C(O1)CO)O)O)O)O |

正規SMILES |

CC1C2C(CC3C2(C(=O)CC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)C)OC2C(C(C(C(O2)C)O)O)O)O)O)OC2C(C(C(CO2)O)O)O)O)O)O)O)C)C)OC1(CCC(C)COC1C(C(C(C(O1)CO)O)O)O)O |

外観 |

Solid powder |

melting_point |

228 - 230 °C |

物理的記述 |

Solid |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Agavoside H; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。